4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid
CAS No.: 314260-18-9
Cat. No.: VC6536872
Molecular Formula: C15H15NO5S
Molecular Weight: 321.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314260-18-9 |
|---|---|
| Molecular Formula | C15H15NO5S |
| Molecular Weight | 321.35 |
| IUPAC Name | 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid |
| Standard InChI | InChI=1S/C15H15NO5S/c1-21-11-6-4-10(5-7-11)9-12-14(19)16(15(20)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9- |
| Standard InChI Key | KBOXSNWRHOXKOS-XFXZXTDPSA-N |
| SMILES | COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular formula of 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid is C₁₅H₁₅NO₅S, with a molecular weight of 321.35 g/mol. Its IUPAC name, 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid, reflects the Z-configuration of the benzylidene substituent, which influences its stereochemical and electronic properties. The thiazolidinone ring (a five-membered heterocycle containing sulfur and nitrogen) is conjugated with the 4-methoxybenzylidene moiety, enhancing its planarity and potential for π-π interactions in biological systems.
Key Structural Features:
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Thiazolidinone core: Provides a rigid scaffold for molecular interactions.
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4-Methoxybenzylidene group: Introduces electron-donating methoxy substituents, modulating solubility and receptor affinity.
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Butanoic acid side chain: Enhances hydrophilicity and potential for salt formation.
| Property | Value |
|---|---|
| CAS No. | 314260-18-9 |
| Molecular Formula | C₁₅H₁₅NO₅S |
| Molecular Weight | 321.35 g/mol |
| IUPAC Name | 4-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid |
| SMILES Notation | COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves a Knoevenagel condensation between thiazolidine-2,4-dione and 4-methoxybenzaldehyde, followed by alkylation with γ-bromobutyric acid to introduce the butanoic acid moiety. Acid catalysts (e.g., piperidine or acetic acid) facilitate the condensation step, while bases like triethylamine promote deprotonation during alkylation.
Representative Synthetic Pathway:
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Condensation:
Thiazolidine-2,4-dione reacts with 4-methoxybenzaldehyde in ethanol under reflux to form the (Z)-benzylidene intermediate. -
Alkylation:
The intermediate undergoes N-alkylation with γ-bromobutyric acid in dimethylformamide (DMF) at 60–80°C. -
Purification:
Recrystallization from ethanol/water yields the final product with >95% purity.
Key Reaction Parameters:
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Temperature: 60–80°C for alkylation.
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Solvents: Ethanol for condensation; DMF for alkylation.
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Catalysts: Piperidine (0.1–0.5 mol%).
Physicochemical Properties
The compound’s physicochemical profile is critical for its pharmacokinetic behavior. Its logP (octanol-water partition coefficient) is estimated at 2.1, indicating moderate lipophilicity, while the presence of the carboxylic acid group (pKa ≈ 4.5) ensures solubility in aqueous buffers at physiological pH.
| Property | Value |
|---|---|
| Melting Point | 210–212°C (decomposes) |
| Solubility | DMSO (>50 mg/mL); Water (sparingly soluble) |
| logP | 2.1 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Applications in Pharmaceutical Research
This compound’s versatility is evident in its exploration for multiple therapeutic areas:
Antidiabetic Agents
Thiazolidinones are established PPAR-γ agonists. The butanoic acid side chain may enhance binding to PPAR-γ’s hydrophobic pocket, potentiating glucose uptake in adipocytes.
Anticancer Therapeutics
Preliminary studies on similar compounds show pro-apoptotic effects in breast and colon cancer cells by inhibiting Bcl-2 and activating caspase-3.
Antimicrobial Development
The 4-methoxy group enhances penetration into Gram-positive bacterial membranes, with MIC values ≤16 µg/mL against Staphylococcus aureus in analogs.
| Supplier Location | Purity | Price Range (per gram) |
|---|---|---|
| United States | ≥95% | $300–$500 |
| China | ≥90% | $250–$400 |
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